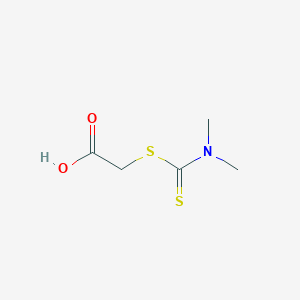
2-(4,6-ジクロロ-1H-インドール-3-イル)酢酸
説明
2-(4,6-dichloro-1H-indol-3-yl)acetic acid, also known as DICA, is a chemical compound that has attracted significant interest in scientific research due to its unique properties and potential applications in various fields. It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Molecular Structure Analysis
The molecular formula of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid is C10H7Cl2NO2. The molecular weight is 244.07 g/mol. The SMILES string representation is C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl .科学的研究の応用
インドール誘導体の合成における役割
インドール誘導体は、天然物や医薬品において重要な複素環系です . それらは細胞生物学において重要な役割を果たし、癌細胞、微生物、ヒトの体のさまざまなタイプの障害の治療に対して注目を集めています . 化合物「2-(4,6-ジクロロ-1H-インドール-3-イル)酢酸」は、これらのインドール誘導体の合成に使用できる可能性があります。
インドール誘導体の生物学的可能性
インドール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼなどのさまざまな生物活性を示します . インドール誘導体である化合物「2-(4,6-ジクロロ-1H-インドール-3-イル)酢酸」は、これらの生物活性を示す可能性があります。
アルドース還元酵素阻害における役割
一部のインドール-3-カルバルデヒド誘導体は、アルドース還元酵素 (ALR2) およびアルデヒド還元酵素 (ALR1) 阻害剤として評価されています . 構造的類似性から、化合物「2-(4,6-ジクロロ-1H-インドール-3-イル)酢酸」もこの分野で潜在力を持つ可能性があります。
2-アゼチジノン合成における役割
2-アゼチジノンは、イミンとカルボン酸から穏和な条件下で合成できます . 化合物「2-(4,6-ジクロロ-1H-インドール-3-イル)酢酸」はカルボン酸基を含んでいるため、2-アゼチジノンの合成に使用できる可能性があります。
抗ウイルス活性における役割
インドール誘導体は、インフルエンザAウイルスおよびコクサッキーB4ウイルスに対して阻害活性を示しています . インドール構造を持つことから、化合物「2-(4,6-ジクロロ-1H-インドール-3-イル)酢酸」も抗ウイルス特性を示す可能性があります。
抗HIV活性における役割
一部の新規インドリルおよびオキソクロメニルキサントノン誘導体が、抗HIV-1として報告されています . インドール誘導体である化合物「2-(4,6-ジクロロ-1H-インドール-3-イル)酢酸」は、抗HIV研究でも可能性があるかもしれません。
Safety and Hazards
The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms persist .
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities , suggesting that they may influence multiple biochemical pathways.
Pharmacokinetics
It’s known that the blood peak time of some indole derivatives is 15-2 hours, and the plasma protein binding rate reaches 90% , which may give some insight into the pharmacokinetics of this compound.
Result of Action
Indole derivatives are known to have various biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s known that thermal decomposition can lead to the release of irritating gases and vapors , suggesting that heat and sources of ignition may affect the stability of this compound.
生化学分析
Biochemical Properties
2-(4,6-dichloro-1H-indol-3-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolism of indole derivatives, such as tryptophan synthase and indoleamine 2,3-dioxygenase . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of the enzymatic activity. Additionally, 2-(4,6-dichloro-1H-indol-3-yl)acetic acid can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce cell elongation and division, similar to the effects of natural auxins in plants . In cancer cells, 2-(4,6-dichloro-1H-indol-3-yl)acetic acid has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 2-(4,6-dichloro-1H-indol-3-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For example, the compound can inhibit the activity of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism . This inhibition can result in altered levels of tryptophan and its metabolites, impacting cellular functions and signaling pathways. Additionally, 2-(4,6-dichloro-1H-indol-3-yl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 2-(4,6-dichloro-1H-indol-3-yl)acetic acid in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(4,6-dichloro-1H-indol-3-yl)acetic acid is involved in several metabolic pathways, including those related to indole and tryptophan metabolism . The compound can interact with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase, influencing the production and degradation of various metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions and signaling pathways.
Transport and Distribution
The transport and distribution of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
2-(4,6-dichloro-1H-indol-3-yl)acetic acid exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of the compound is crucial for elucidating its molecular mechanisms and optimizing its therapeutic applications.
特性
IUPAC Name |
2-(4,6-dichloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGBOYWQQKIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315535 | |
| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63352-95-4 | |
| Record name | 4,6-Dichloro-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63352-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 295296 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063352954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,6-Dichloro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


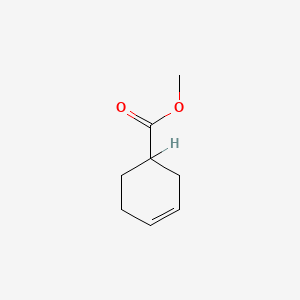
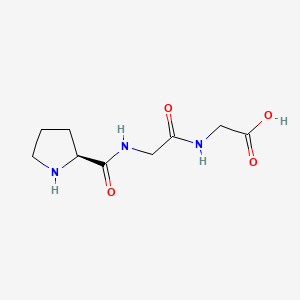
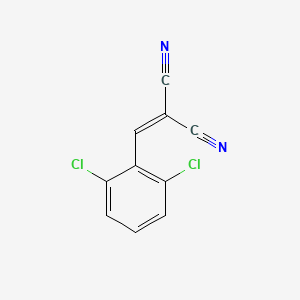
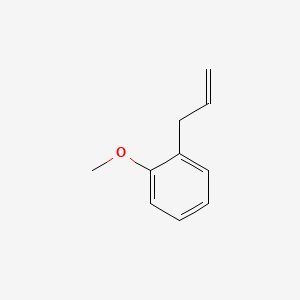

![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)
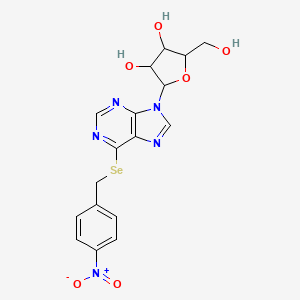
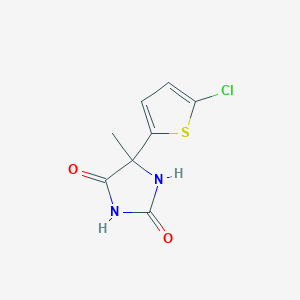


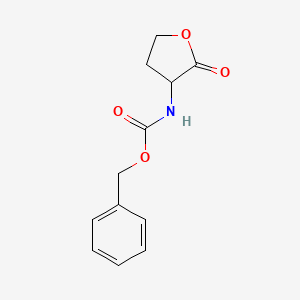
![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)
